N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Drug Development
Research on compounds structurally related to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide has focused on their potential in drug development and understanding their structural characteristics. For instance, the crystal structure determination of related cinnamoyl piperidide compounds has been essential for their application as clinical remedies in treating conditions like epilepsy, highlighting the significance of structural analysis in drug design (Lin & Shen, 1982). Additionally, derivatives of cinnamoyl and thiadiazole have been synthesized and tested for antimicrobial activities, demonstrating the broad potential of these compounds in therapeutic applications (Mahmoud et al., 2017).
Anticonvulsant Activity
Structural modification of compounds similar to this compound has led to the development of drugs with anticonvulsant properties. The transformation of piperine into N-(3,4-methylenedioxy-cinnamoyl)-piperidine, used in clinics as antiepilepsirine, illustrates the effectiveness of structural modifications in enhancing anticonvulsant activity, with extensive studies conducted on various structural moieties of these molecules (Li & Wang, 1995).
Antifungal and Fungicidal Applications
Thiadiazole and cinnamamide derivatives have also shown promising antifungal and fungicidal activities. Research involving isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives has indicated significant improvements in antifungal activities, with some compounds exhibiting potent effects against various fungal species. These findings suggest potential agricultural applications, such as the development of fungicides to protect crops from fungal infections (Chen et al., 2019).
Medicinal Chemistry and Receptor Binding Studies
The exploration of pyrazole derivatives related to this compound in medicinal chemistry has provided insights into receptor binding and the development of pharmacological probes. Studies have identified specific structural requirements for potent and selective activity at receptor sites, contributing to the design of therapeutic agents with minimized side effects (Lan et al., 1999).
Carbonic Anhydrase Inhibition
Further applications include the inhibition of carbonic anhydrase isozymes, with benzenesulfonamides incorporating aroylhydrazone and thiadiazole moieties showing low nanomolar activity against specific human isoforms. This research opens avenues for the development of therapeutic agents targeting conditions related to the dysregulation of carbonic anhydrases (Alafeefy et al., 2015).
Mechanism of Action
Target of Action
The compound contains a 1,2,3-thiadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been found to exhibit a wide range of biological activities, including antimicrobial and antitumor activities . The specific targets of this compound would depend on its exact structure and any functional groups present.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if the compound acts as an antimicrobial, it might inhibit a specific enzyme or disrupt a critical process in the microbial cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, compounds containing a 1,2,3-thiadiazole ring might be well absorbed in the gastrointestinal tract if administered orally .
Properties
IUPAC Name |
(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-18(26-22-21-14)19(25)23-11-9-16(10-12-23)13-20-17(24)8-7-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3,(H,20,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAMEAZLEDFPMU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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